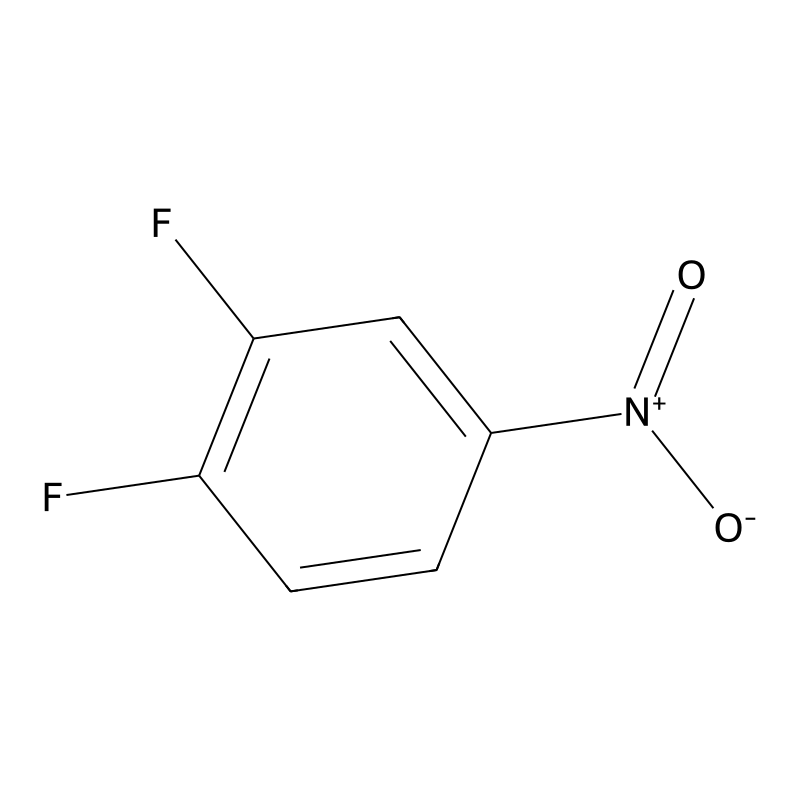

3,4-Difluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds:

3,4-Difluoronitrobenzene has been utilized as a precursor in the synthesis of various heterocyclic compounds, which are organic molecules containing one or more heteroatoms (atoms other than carbon and hydrogen) in their ring structures. A study by Suzuki et al. in 2006 demonstrated the application of 3,4-difluoronitrobenzene in the synthesis of heterocycles via a process known as nucleophilic aroylation, catalyzed by imidazolidenyl carbenes []. This research opens up possibilities for the development of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Xanthones and Acridones Preparation:

One of the established applications of 3,4-difluoronitrobenzene lies in the synthesis of specific classes of heterocycles called xanthones and acridones. These molecules possess various interesting properties, including fluorescence and potential biological activities. A commercial supplier of 3,4-difluoronitrobenzene highlights its use in the preparation of these heterocycles, demonstrating its established role in this specific area of research [].

3,4-Difluoronitrobenzene is a chemical compound with the molecular formula and a molecular weight of approximately 159.09 g/mol. It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. The compound is also known by its synonyms, including 1,2-Difluoro-4-nitrobenzene and Benzene, 1,2-difluoro-4-nitro-. Its structure can be represented as follows:

- Chemical Structure: Chemical structure of 3,4-Difluoronitrobenzene

3,4-Difluoronitrobenzene appears as a light yellow to brown clear liquid at room temperature, with a melting point of -12 °C and a boiling point of 78 °C at 11.3 mmHg .

DFNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: DFNB is a lachrymator (tear gas) and can cause severe eye irritation and respiratory problems upon inhalation. It is also suspected to be a skin sensitizer [].

- Flammability: DFNB has a flash point of 80 °C, indicating flammability and potential fire hazard [].

- Reactivity: DFNB can react exothermically with strong bases and reducing agents [].

- Nitration: It can undergo further nitration reactions due to the presence of the nitro group.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions.

- Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution mechanisms.

These reactions highlight its reactivity and versatility in organic synthesis .

Synthesis of 3,4-Difluoronitrobenzene typically involves the following methods:

- Nitration of 3,4-Difluorobenzene: The most common method involves treating 3,4-difluorobenzene with a nitrating agent such as nitric acid in the presence of sulfuric acid.text

C6H4F2 + HNO3 → C6H3F2NO2 + H2O - Fluorination Reactions: Alternative methods may involve direct fluorination processes or the use of fluorinating agents on suitable precursors .

3,4-Difluoronitrobenzene serves several important roles in various fields:

- Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: The compound is utilized in laboratory settings for chemical research and development due to its unique properties.

- Material Science: It may also find applications in developing new materials with specific electronic or optical properties .

Studies on 3,4-Difluoronitrobenzene have focused on its interactions with biological systems and other chemicals. Key findings include:

- Toxicity Studies: Investigations into its acute toxicity reveal potential risks associated with inhalation or dermal exposure.

- Antimicrobial Efficacy: Its effectiveness against bacteria suggests potential applications in developing antimicrobial agents .

These studies emphasize the importance of understanding both its beneficial uses and safety concerns.

Several compounds share structural similarities with 3,4-Difluoronitrobenzene. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Difluorobenzene | C6H4F2 | Lacks nitro group; used in polymer synthesis |

| Nitrobenzene | C6H5NO2 | Single nitro group; precursor for anilines |

| 3-Fluoronitrobenzene | C6H4FNO2 | Contains one fluorine; different positioning |

| 1-Fluoro-2-nitrobenzene | C6H4FNO2 | Different substitution pattern; potential use in dyes |

The uniqueness of 3,4-Difluoronitrobenzene lies in its dual fluorination combined with a nitro group on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (10.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard